

Zurletrectinib chemical structure and properties

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Compound of Interest

Compound Name: Zurletrectinib

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An In-depth Technical Guide to **Zurletrectinib**: Chemical Structure, Properties, and Preclinical/Clinical Data

Introduction

Zurletrectinib (also known as ICP-723) is a next-generation, orally bioavailable, and highly selective pan-tropomyosin receptor kinase (TRK) inhibitor.[1][2][3] It is designed to target and inhibit the activity of the TRK family of receptor tyrosine kinases—TRKA, TRKB, and TRKC—which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[4] Gene fusions involving the NTRK genes are oncogenic drivers in a wide range of adult and pediatric solid tumors.[5][6] **Zurletrectinib** has demonstrated potent activity against wild-type TRK kinases and various acquired resistance mutations that can emerge after treatment with first-generation TRK inhibitors.[1][4][7] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data for **zurletrectinib**.

Chemical Structure and Properties

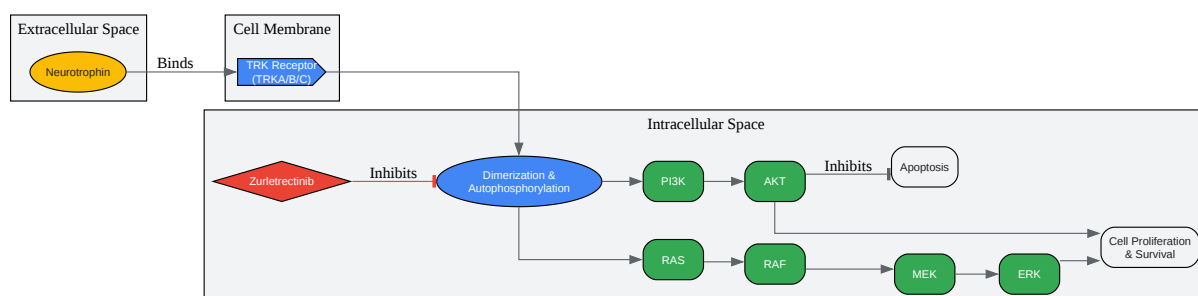
Zurletrectinib is a small molecule inhibitor with the chemical formula C₁₉H₁₉F₂N₇O₂. [8] Its chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C19H19F2N7O2	[8]
Molecular Weight	415.4 g/mol	[8]
IUPAC Name	(4S,6R,14S)-4,9-difluoro-14-methyl-13-oxa-2,11,16,18,21,22,25-heptazapentacyclo[17.5.2.0 ^{2,6} .0 ^{7,12} .0 ^{22,26}]hexacosan-1(25),7(12),8,10,19(26),20,23-heptaen-17-one	[8]
SMILES	<chem>C[C@H]1CNC(=O)NC2=C3N=C(C=CN3N=C2)N4C--INVALID-LINK--F</chem>	[8]
CAS Number	2403703-30-8	[8]

Mechanism of Action and Signaling Pathway

Zurletrectinib is an ATP-competitive inhibitor of TRKA, TRKB, and TRKC kinases.[2][9] In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to ligand-independent activation of downstream signaling pathways that promote cell proliferation and survival.[10] The primary signaling cascades activated by TRK receptors include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[8][10]

By binding to the ATP-binding pocket of the TRK kinase domain, **zurletrectinib** blocks the autophosphorylation and activation of the receptor, thereby inhibiting these downstream oncogenic signals and inducing apoptosis in cancer cells.[4]



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Figure 1. **Zurletrectinib** Mechanism of Action.

Quantitative Data

In Vitro Kinase and Cell-Based Activity

Zurletrectinib demonstrates potent inhibition of wild-type TRK kinases and maintains activity against a range of resistance mutations.

Target	IC50 (nM)	Reference
TRKA (Wild-Type)	0.81	[4]
TRKB (Wild-Type)	0.145	[4]
TRKC (Wild-Type)	0.184	[4]
IRC-I-XL Cell Line	0.47	[4]
Kor1 Cell Line	7.2	[4]

In Vivo Efficacy

Preclinical studies in mouse xenograft models highlight the potent anti-tumor activity of **zurletrectinib**.

Model	Treatment	Median Survival (days)	P-value vs. Selitrectinib	Reference
Orthotopic Glioma (TRKA mutant)	Selitrectinib (30 mg/kg twice daily)	41.5	-	[1][11]
Repotrectinib (15 mg/kg twice daily)	66.5	N/A	[1][11]	
Zurletrectinib (15 mg/kg twice daily)	104	< 0.05	[1][11]	

Pharmacokinetic Properties

Zurletrectinib exhibits favorable pharmacokinetic properties, including significant brain penetration.

Parameter	Zurletrectinib	Repotrectinib	Selitrectinib	Time Point	Reference
Brain/Plasma Ratio	15.5%	10.2%	6.17%	2 hours	[11]

Clinical Efficacy

Clinical trials have demonstrated high response rates in patients with NTRK fusion-positive solid tumors.

Patient Population	Objective Response Rate (ORR)	Reference
Adult (TRK inhibitor-naïve)	83.7%	[12]
Pediatric/Adolescent (TRK inhibitor-naïve)	100%	[5]
Pediatric/Adolescent (Overall)	90%	[13] [14]

Experimental Protocols

In Vitro Kinase Assay

A general protocol for determining the in vitro kinase inhibitory activity of **zurletrectinib** is as follows:

- Reagents and Materials: Recombinant TRKA, TRKB, and TRKC kinases, HTRF Kinase Assay kit, ATP, appropriate substrate, and test compounds (**zurletrectinib**, larotrectinib, selitrectinib, repotrectinib).
- Procedure:
 - Prepare serial dilutions of the test compounds. A common starting concentration is 1 to 10 μM with four-fold serial dilutions.[\[4\]](#)
 - In a suitable assay plate, combine the recombinant kinase, the substrate, and the test compound at various concentrations.
 - Initiate the kinase reaction by adding ATP. ATP concentrations are typically optimized for each kinase, ranging from 1 to 10 μM .[\[4\]](#)
 - Incubate the reaction mixture for a specified time at a controlled temperature.
 - Stop the reaction and add the HTRF detection reagents.
 - Read the plate on a suitable fluorescence plate reader.

- Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
[4][15]

Cell Viability Assay

This protocol outlines a method for assessing the effect of **zurletrectinib** on the viability of cancer cell lines.

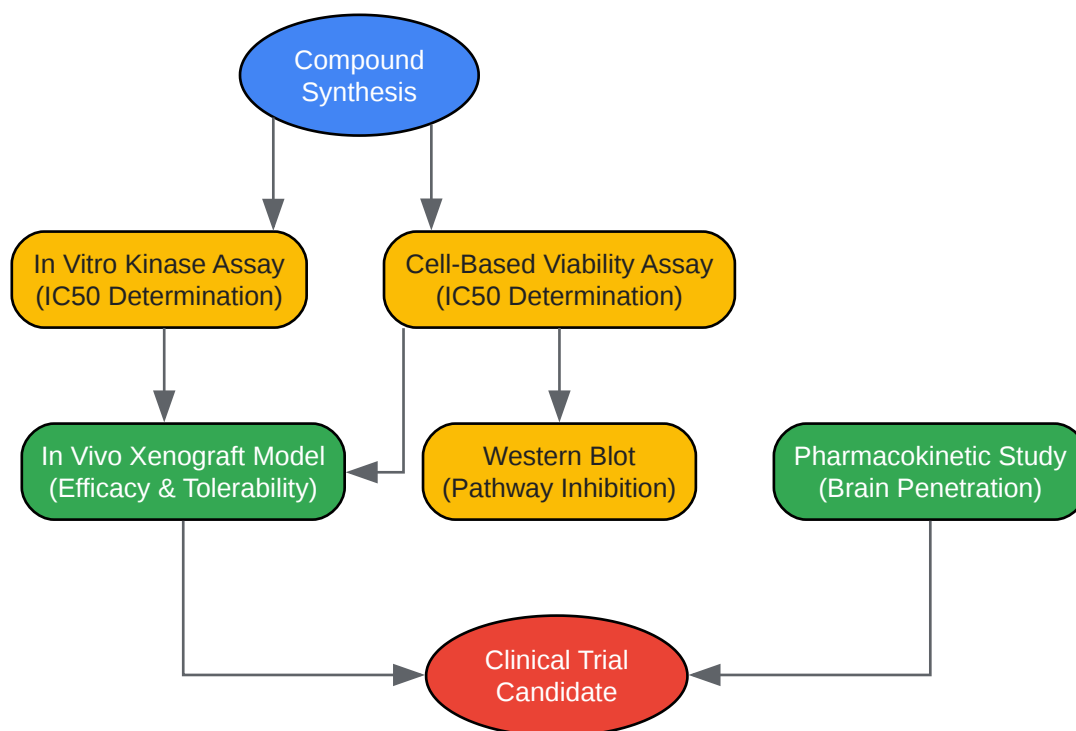
- Cell Culture: Culture NTRK fusion-positive cancer cell lines (e.g., colorectal cancer lines IRC-I-XL and Kor1) in appropriate media and conditions.[4]
- Procedure:
 - Seed the cells in 96-well plates at an optimal density and allow them to adhere overnight.
 - Treat the cells with various concentrations of **zurletrectinib** or control compounds.
 - Incubate the plates for a specified period (e.g., 72 hours).
 - Add a viability reagent (e.g., CellTiter-Glo) to the wells.
 - Measure the luminescence or absorbance according to the manufacturer's protocol.
 - Normalize the data to DMSO-treated control cells (100% viability) and calculate the IC50 values.[4]

In Vivo Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the anti-tumor efficacy of **zurletrectinib** in vivo.

- Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
- Cell Implantation:
 - Harvest NTRK fusion-positive tumor cells from culture.

- Resuspend the cells in a suitable medium, often mixed with Matrigel, at a specific concentration (e.g., 5×10^6 cells per injection).[\[16\]](#)[\[17\]](#)
- Subcutaneously inject the cell suspension into the flank of each mouse.[\[17\]](#)
- Treatment:
 - Monitor the mice for tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.[\[11\]](#)
 - Administer **zurletrectinib** (e.g., 1 mg/kg or 15 mg/kg, twice daily) or vehicle control orally.[\[1\]](#)[\[11\]](#)
 - Monitor the mice twice a week for tumor volume, body weight (as a measure of toxicity), and overall health.[\[11\]](#)
- Endpoint Analysis: The primary endpoint is typically tumor growth inhibition or survival.[\[11\]](#) Tumor volume can be calculated using the formula: $(\text{length} \times \text{width}^2)/2$. The experiment is concluded when tumors in the control group reach a predetermined size or when the mice show signs of distress.



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Figure 2. Preclinical Evaluation Workflow.

Clinical Development

Zurletrectinib is being evaluated in multiple clinical trials for the treatment of patients with NTRK fusion-positive solid tumors. Key trials include NCT04685226 and NCT05745623, which are assessing the efficacy, safety, and pharmacokinetics in adult, adolescent, and pediatric populations.[5][14] The recommended Phase 2 dose has been established as 8 mg for adolescents and 7.2 mg/m² for pediatric patients.[13] The trials have shown that **zurletrectinib** is well-tolerated, with most treatment-related adverse events being grade 1 or 2.[5][12]

Conclusion

Zurletrectinib is a potent, next-generation pan-TRK inhibitor with significant activity against wild-type and mutant TRK kinases. Its favorable pharmacokinetic profile, including excellent brain penetration, and robust efficacy in both preclinical models and clinical trials, position it as a promising therapeutic option for patients with NTRK fusion-positive solid tumors, including those with central nervous system metastases or acquired resistance to first-generation inhibitors.[1][7][11] Ongoing clinical studies will further define its role in the treatment of this patient population.[5]

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